3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline-2,4-dione family and features a benzyl group and a phenyl-1,2,4-oxadiazole moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, which could be useful in the development of new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as Alzheimer's disease and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it valuable in the synthesis of active pharmaceutical ingredients (APIs) and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of an appropriate precursor, such as a hydrazine derivative, with a benzyl group and phenyl-1,2,4-oxadiazole moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Production of reduced quinazoline derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Mechanism of Action
The mechanism by which 3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinazoline-2,4-dione derivatives: These compounds share a similar core structure but may have different substituents.
1,2,4-Oxadiazole derivatives: These compounds contain the oxadiazole moiety but differ in their substituents and overall structure.
Uniqueness: 3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique combination of a benzyl group and a phenyl-1,2,4-oxadiazole moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22-18-12-11-17(21-25-20(26-30-21)16-9-5-2-6-10-16)13-19(18)24-23(29)27(22)14-15-7-3-1-4-8-15/h1-10,17-19H,11-14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLDHOYCQQZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC=CC=C4)NC(=O)N(C2=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.